2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps, starting with the preparation of the furan and thiazolidine intermediates. The key steps include:
Formation of the Furan Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazolidine Ring: This involves the reaction of a thiourea derivative with a suitable carbonyl compound.
Coupling Reaction: The furan and thiazolidine intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The double bond in the prop-2-enylidene moiety can be reduced to form saturated derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Esterification with alcohols in the presence of acid catalysts, or amidation with amines.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Properties
Molecular Formula |
C12H9NO5S |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)7-13-11(16)9(19-12(13)17)5-1-3-8-4-2-6-18-8/h1-6H,7H2,(H,14,15)/b3-1+,9-5- |
InChI Key |
RKKKRTGPRPJQAK-SJAMCSFMSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)O |
Origin of Product |
United States |
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